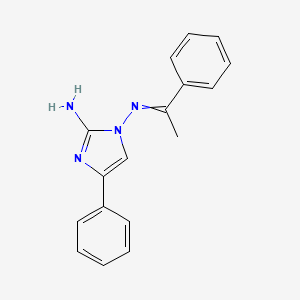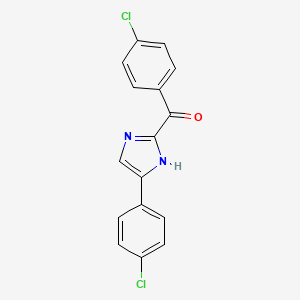
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two 4-chlorophenyl groups attached to an imidazole ring, with a methanone group linking them. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Methanone Linkage: The methanone group can be introduced through a reaction with a suitable methanone precursor, such as acetyl chloride, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antifungal, or anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(5-phenyl-1H-imidazol-2-yl)methanone: Similar structure but lacks the second 4-chlorophenyl group.
(4-Bromophenyl)(5-(4-bromophenyl)-1H-imidazol-2-yl)methanone: Similar structure but with bromine atoms instead of chlorine.
(4-Methylphenyl)(5-(4-methylphenyl)-1H-imidazol-2-yl)methanone: Similar structure but with methyl groups instead of chlorine.
Uniqueness
(4-Chlorophenyl)(5-(4-chlorophenyl)-1H-imidazol-2-yl)methanone is unique due to the presence of two 4-chlorophenyl groups, which may enhance its biological activity and specificity compared to similar compounds. The chlorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical reactions.
Propiedades
Número CAS |
252210-59-6 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C16H10Cl2N2O/c17-12-5-1-10(2-6-12)14-9-19-16(20-14)15(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,20) |
Clave InChI |
JMZNQOZNBFTQSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Bromopropoxy)butan-2-yl 3-[2-[4-(3-bromopropoxy)butan-2-yloxycarbonyl]ethoxy]propanoate](/img/structure/B13995342.png)
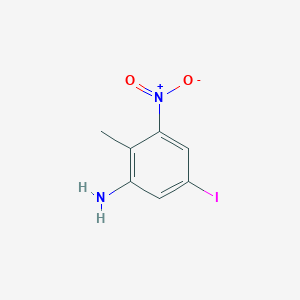

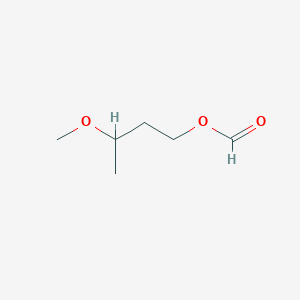

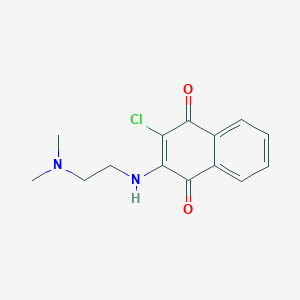
![n2-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B13995392.png)
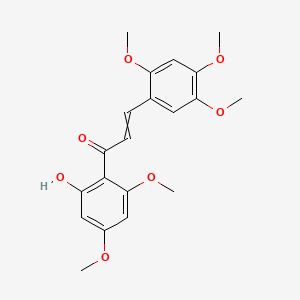
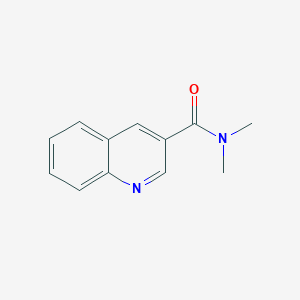
![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)

![4,6-Dinitrobenzo[c]isoxazole](/img/structure/B13995404.png)
![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)
